16-Dehydroprogesterone
Overview
Description
16-Dehydroprogesterone: is a steroid hormone that belongs to the class of progestogens. It is structurally similar to progesterone but has a double bond between the 16th and 17th carbon atoms.
Mechanism of Action
Target of Action
16-Dehydroprogesterone is a progestogen . Its primary target is the progesterone receptors in the uterus . These receptors play a crucial role in regulating the healthy growth and normal shedding of the womb lining .
Mode of Action
The compound works by acting on the progesterone receptors in the uterus . It regulates the healthy growth and normal shedding of the womb lining . This interaction with its targets leads to changes in the menstrual cycle and can help in the treatment of conditions like infertility and prevention of miscarriage .
Biochemical Pathways
It is known to be involved in lipid metabolism
Pharmacokinetics
A related compound, dydrogesterone, has been found to have a higher area under the plasma concentration-time curve (auc), lower apparent volume of distribution (vz), and smaller systemic clearance (cl) when delivered in liposome form compared to a solution . This suggests that the formulation of this compound could significantly impact its bioavailability.
Result of Action
The result of this compound’s action is the regulation of the menstrual cycle and the potential treatment of conditions like infertility and prevention of miscarriage . By acting on the progesterone receptors in the uterus, it helps regulate the healthy growth and normal shedding of the womb lining .
Action Environment
The action environment of this compound is primarily the uterus, where it interacts with progesterone receptors
Biochemical Analysis
Biochemical Properties
16-Dehydroprogesterone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that Eubacterium sp. strain 144, when grown with this compound, catalyzes the reduction of this steroid to 17-isoprogesterone . The nature of these interactions involves enzymatic transformations, which are critical for the biological activity of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound can stimulate certain reductases in Eubacterium sp. strain 144, influencing the cellular metabolism of this microorganism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found that this compound can be transformed by Mucor piriformis, indicating that it can interact with the enzymes of this organism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been found that the transformation of this compound by Eubacterium sp. strain 144 is initiated by hydroxylation at the 14α-position, followed by hydroxylation at the 7α-position .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors. For instance, it has been found that this compound can be transformed by Mucor piriformis, indicating that it is involved in the metabolic pathways of this organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Dehydroprogesterone typically involves the dehydrogenation of progesterone. One common method includes the use of cuprous bromide-dimethyl sulfide complex in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction mixture is cooled to -78°C, and chlorotrimethylsilane is added dropwise, followed by the addition of methylmagnesium bromide .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms. These processes are favored due to their chemo-, regio-, and stereoselectivity, which are essential for producing steroid hormones with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo-steroids.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxyprogesterones, oxo-steroids, and halogenated derivatives .
Scientific Research Applications
Chemistry: 16-Dehydroprogesterone is used as a precursor in the synthesis of other steroid hormones and pharmaceutical compounds. Its unique structure allows for the creation of various derivatives with potential therapeutic applications .
Biology: In biological research, this compound is studied for its role in hormone regulation and its effects on cellular processes. It is also used in the study of steroid metabolism and enzyme interactions .
Medicine: Medically, this compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain hormonal disorders. Its ability to interact with progesterone receptors makes it a candidate for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of steroid-based drugs and as an intermediate in the synthesis of various chemical compounds .
Comparison with Similar Compounds
Progesterone: The parent compound with a similar structure but lacking the double bond between the 16th and 17th carbon atoms.
Dydrogesterone: A synthetic progestogen with structural similarities but different pharmacological properties.
Medrogestone: Another synthetic progestogen with distinct structural features and uses.
Uniqueness: 16-Dehydroprogesterone is unique due to its specific double bond, which imparts different chemical reactivity and biological activity compared to other progestogens. This structural feature allows for the synthesis of unique derivatives and contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHTISESGZFN-RKFFNLMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862535 | |
Record name | Pregna-4,16-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 16-Dehydroprogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1096-38-4 | |
Record name | Pregna-4,16-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1096-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Dehydroprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Dehydroprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 16-Dehydroprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pregna-4,16-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregna-4,16-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 16-DEHYDROPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16-Dehydroprogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 187 °C | |
Record name | 16-Dehydroprogesterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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